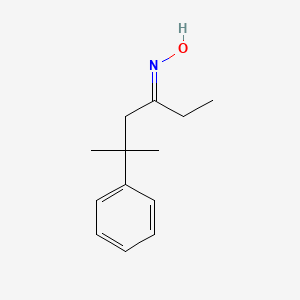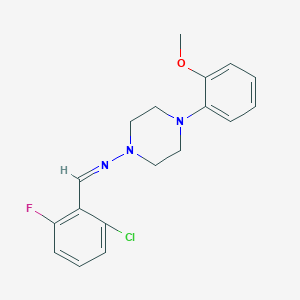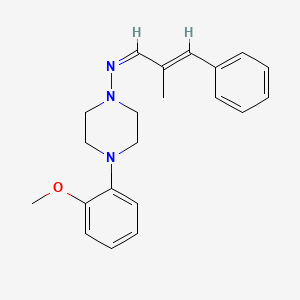![molecular formula C16H15BrN2O B5911995 3-[(4-bromophenyl)amino]-1-(4-pyridinyl)-2-penten-1-one](/img/structure/B5911995.png)
3-[(4-bromophenyl)amino]-1-(4-pyridinyl)-2-penten-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-bromophenyl)amino]-1-(4-pyridinyl)-2-penten-1-one, also known as BRD7389, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies, and its mechanism of action and physiological effects have been extensively studied.
Mecanismo De Acción
3-[(4-bromophenyl)amino]-1-(4-pyridinyl)-2-penten-1-one is believed to exert its anti-cancer effects by inhibiting the activity of a protein called bromodomain-containing protein 4 (BRD4). This protein plays a key role in the regulation of gene expression, and its overexpression has been linked to the development of various types of cancer. By inhibiting BRD4, 3-[(4-bromophenyl)amino]-1-(4-pyridinyl)-2-penten-1-one can prevent the expression of genes that are necessary for cancer cell growth and survival.
Biochemical and Physiological Effects
3-[(4-bromophenyl)amino]-1-(4-pyridinyl)-2-penten-1-one has been shown to have a number of biochemical and physiological effects in cancer cells. These include the inhibition of cell proliferation, the induction of apoptosis, and the disruption of DNA damage repair pathways. In addition, this compound has been shown to regulate the expression of genes that are involved in cell cycle progression, cell differentiation, and immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-[(4-bromophenyl)amino]-1-(4-pyridinyl)-2-penten-1-one in lab experiments is that it has been extensively studied and characterized, and its mechanism of action is well understood. In addition, this compound has shown promising results in preclinical studies, suggesting that it may be an effective treatment for certain types of cancer.
However, there are also some limitations to using 3-[(4-bromophenyl)amino]-1-(4-pyridinyl)-2-penten-1-one in lab experiments. One limitation is that this compound may have off-target effects that could complicate the interpretation of experimental results. In addition, the optimal dosage and treatment regimen for this compound have not yet been established, which could make it difficult to compare results across different studies.
Direcciones Futuras
There are several potential future directions for research on 3-[(4-bromophenyl)amino]-1-(4-pyridinyl)-2-penten-1-one. One area of interest is the development of more potent and selective inhibitors of BRD4 that could be used in cancer treatment. Another area of interest is the identification of biomarkers that could be used to predict which patients are most likely to respond to treatment with 3-[(4-bromophenyl)amino]-1-(4-pyridinyl)-2-penten-1-one. Finally, further studies are needed to determine the optimal dosage and treatment regimen for this compound, as well as its potential use in combination with other cancer therapies.
Métodos De Síntesis
3-[(4-bromophenyl)amino]-1-(4-pyridinyl)-2-penten-1-one can be synthesized using a multistep process that involves the reaction of 4-bromoaniline with 4-pyridinecarboxaldehyde, followed by the addition of a pentenone fragment. The final product can be purified using column chromatography and characterized using various spectroscopic techniques.
Aplicaciones Científicas De Investigación
3-[(4-bromophenyl)amino]-1-(4-pyridinyl)-2-penten-1-one has been studied for its potential use in cancer treatment, particularly in the treatment of breast cancer. Preclinical studies have shown that this compound can inhibit the growth of cancer cells, induce apoptosis, and reduce tumor size in animal models.
Propiedades
IUPAC Name |
(Z)-3-(4-bromoanilino)-1-pyridin-4-ylpent-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O/c1-2-14(19-15-5-3-13(17)4-6-15)11-16(20)12-7-9-18-10-8-12/h3-11,19H,2H2,1H3/b14-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXEWYOZIGKZYNI-KAMYIIQDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=CC(=O)C1=CC=NC=C1)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C/C(=O)C1=CC=NC=C1)/NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(4-bromoanilino)-1-pyridin-4-ylpent-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethylidene]-1,3-benzodioxole-5-carbohydrazide](/img/structure/B5911915.png)






![N-(4-acetylphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B5911971.png)


![N'-[2-(trifluoromethyl)benzylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B5911985.png)
![N'-[1-(4-aminophenyl)ethylidene]-3-(5-methyl-2-furyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B5911986.png)
![methyl 4-{2,5-dimethyl-3-[(4H-1,2,4-triazol-4-ylimino)methyl]-1H-pyrrol-1-yl}benzoate](/img/structure/B5911992.png)
![1-(4-methoxyphenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-2-buten-1-one](/img/structure/B5912001.png)